Stereochemical Composition: 16-Diastereomer DL Mixture vs. Single Defined All-L Stereoisomer
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH incorporates DL-amino acids at four of five residues (Arg, Pro¹, Pro², Phe; Gly is achiral), generating a theoretical population of 2⁴ = 16 distinct diastereomers in a single synthetic product. By contrast, the all-L bradykinin fragment 1-5 (CAS 23815-89-6) is a single, defined stereoisomer with L-configuration at all chiral centers . The DL nomenclature explicitly denotes a racemic mixture at each indicated position, meaning each DL residue contributes an equimolar D/L pair independently, resulting in a complex stereoisomer blend rather than a discrete molecular entity. This compositional difference renders the DL form unsuitable for studies requiring a single molecular species (e.g., receptor binding with defined pharmacology) but uniquely suited for stereochemical SAR investigations where the contribution of individual D-residues must be deconvoluted [1].
| Evidence Dimension | Number of stereoisomers present in the synthetic product |
|---|---|
| Target Compound Data | Theoretical maximum of 2⁴ = 16 diastereomers (4 DL-designated chiral centers × equimolar D/L at each position) |
| Comparator Or Baseline | All-L Bradykinin Fragment 1-5 (CAS 23815-89-6): 1 defined stereoisomer (all-L configuration); purity ≥97% by HPLC |
| Quantified Difference | 16-fold greater stereochemical complexity in the DL product vs. a single defined entity for the all-L form |
| Conditions | Solid-phase peptide synthesis using DL-protected amino acid building blocks; stereochemical composition inferred from synthesis design rather than post-synthetic chiral resolution |
Why This Matters
A 16-fold difference in stereochemical complexity directly determines experimental applicability: the all-L form provides pharmacological certainty for bioassays, while the DL form is essential for mapping stereospecific contributions to thrombin-PAR1 binding, proteolytic susceptibility, and crystallization behavior.
- [1] Girnys EA, Sobczyk-Kojiro K, Mosberg HI. Conformationally restricted analogs of the direct thrombin inhibitor FM 19. Bioorg Med Chem. 2011;19(24):7425-7434. doi:10.1016/j.bmc.2011.10.045. View Source
